molecular formula C14H15NO2S B2595206 N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide CAS No. 1226446-09-8

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide

Cat. No. B2595206
CAS RN: 1226446-09-8
M. Wt: 261.34
InChI Key: OZAHDIDNTUTLCH-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique chemical structure and has been the subject of various studies to understand its properties and potential applications.

Scientific Research Applications

Transformations under Cyclization Conditions

One study explores the transformations of analogous compounds under Camps cyclization conditions. This process involves N-substituted furan, thiophene, and cyclopropane-carboxamides undergoing cyclization to yield quinolin-4(1H)-ones with high yields. Such transformations highlight the potential of these compounds in synthesizing complex heterocyclic structures useful in medicinal chemistry and material science (Mochalov et al., 2016).

Annulation Reactions

Another research focuses on the [4+1] annulation of alkylthio-substituted enaminones and enaminothiones with sulfur ylides, facilitated by ZnCl2 catalysis. This method efficiently produces highly functionalized furans and thiophenes, indicating the role of such compounds in synthesizing bioactive molecules and functional materials (He et al., 2020).

Redox-Active Ligands

Furan and thiophene diarylmethenes, related to the core structure , have been identified as potential redox-active ligands for metal centers. These compounds could enable the development of nontraditional, stoichiometric, and catalytic redox reactions, showcasing their application in redox chemistry and possibly in the creation of new catalytic systems (Curcio et al., 2018).

Dye-Sensitized Solar Cells

Research into phenothiazine derivatives, incorporating furan and thiophene linkers, demonstrates their use in dye-sensitized solar cells. These compounds, due to their structural features, contribute to improving the solar energy-to-electricity conversion efficiency, indicating their potential in renewable energy technologies (Kim et al., 2011).

Cyclometallation Studies

Studies on the cyclometallation of related compounds with various metals have provided insights into the regioselective formation of metallaheterocycles. This research is significant for the development of metal-organic frameworks and coordination chemistry (Nonoyama, 1990).

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-14(12-3-4-12)15(8-11-5-7-18-10-11)9-13-2-1-6-17-13/h1-2,5-7,10,12H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAHDIDNTUTLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N(CC2=CSC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide

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